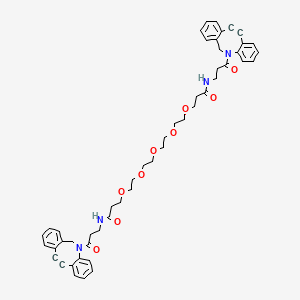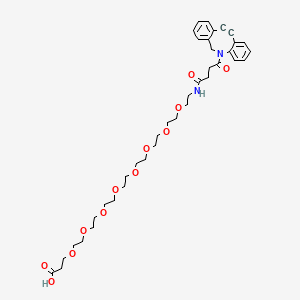
CLR457
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CLR457 is an orally bioavailable pan inhibitor of phosphatidylinositol-3-kinase (PI3K), with potential antineoplastic activity. Upon oral administration, pan-PI3K inhibitor CLR457 inhibits all of the PI3K kinase isoforms, which may result in apoptosis and growth inhibition in tumor cells overexpressing PI3K. Activation of the PI3K pathway promotes cell growth, survival, and resistance to both chemotherapy and radiotherapy.
Scientific Research Applications
1. CLR457 as a PI3K Inhibitor in Cancer Research
CLR457 is an orally bioavailable pan-phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) inhibitor. In cancer research, it has been investigated for its anti-tumor activity and pharmacokinetics. CLR457 inhibited various p110 isoforms, and exhibited dose-dependent antitumor activity in PI3K-mutant tumor xenografts. However, its clinical development was terminated due to poor tolerability and limited antitumor activity, emphasizing the challenges in targeting all class I PI3K isoforms (Harding et al., 2018).
2. Implications in Cytochrome P450 Reductase Research
Several studies explore the role of NADPH-cytochrome P450 reductase (CPR), a crucial element in cytochrome P450 action, which is closely related to CLR457's mechanism of action. These studies delve into the biochemical and structural characteristics of CPR, its interaction with cytochromes P450, and its significance in various biological processes. For instance, research on bed bugs demonstrated that suppressing CPR expression increased susceptibility to insecticides, suggesting a role in resistance mechanisms (Zhu et al., 2012). Additionally, studies on the structural and functional domains of CPR in different organisms, including its electron transfer mechanism, provide deeper insights into its role in metabolic and detoxification processes (Wang et al., 1997).
3. Role in Drug Metabolism and Chemical Toxicity
The interaction between cytochrome P450 reductase and various drugs, including its impact on drug metabolism and chemical toxicity, is another significant area of research. This is particularly relevant for understanding the metabolic pathways and potential toxic effects of drugs like CLR457. For instance, studies on mouse models with altered CPR expression provided valuable insights into drug metabolism and the roles of hepatic and extrahepatic P450 enzymes (Gu et al., 2007).
4. Insights from Comparative and Functional Genomics
Comparative genomic studies involving CPR and related enzymes across different species contribute to understanding the evolutionary and functional aspects of these enzymes. These insights are crucial for comprehending the broader biological implications of drugs like CLR457 that target similar pathways (Snyder et al., 1996).
properties
IUPAC Name |
Unknown |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CLR457; CLR-457; CLR 457. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





